molecular formula C9H16N2O3 B1288903 tert-Butyl 2-oxopiperazine-1-carboxylate CAS No. 889958-14-9

tert-Butyl 2-oxopiperazine-1-carboxylate

Cat. No.: B1288903
CAS No.: 889958-14-9
M. Wt: 200.23 g/mol
InChI Key: SORUSJZOKKMNQS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Packing

Kolter et al. (1996) studied the crystal structure of a closely related ester, highlighting its distorted half-chair configuration and hydrogen bonding patterns. This research is essential for understanding the molecular arrangement and potential applications in crystallography (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis of Derivatives and Isomers

Boev et al. (2015) and Moskalenko et al. (2014) conducted studies on the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives. These works demonstrate the chemical versatility of tert-butyl 2-oxopiperazine-1-carboxylate in synthesizing various substituted compounds, expanding its potential applications in chemical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015); (Moskalenko & Boev, 2014).

Peptidomimetic Precursors

Franceschini et al. (2005) explored the use of this compound derivatives in the synthesis of peptidomimetics. This application is significant in medicinal chemistry for developing novel therapeutic agents (Franceschini, Sonnet, & Guillaume, 2005).

Kinase Inhibitor Synthesis

Chen Xin-zhi (2011) focused on synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in developing a novel protein tyrosine kinase Jak3 inhibitor. This research highlights its potential in developing targeted therapies (Chen Xin-zhi, 2011).

Pharmaceutical and Biological Evaluation

Doležal et al. (2006) and Belfield et al. (2012) presented research on the synthesis and biological evaluation of compounds related to this compound. These studies are instrumental in identifying new bioactive compounds and assessing their potential pharmaceutical applications (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006); (Belfield, Bondar, Morales, Yue, Luchita, & Przhonska, 2012).

Future Directions

While specific future directions for “tert-Butyl 2-oxopiperazine-1-carboxylate” are not mentioned, it’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-oxopiperazine-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Buchwald-Hartwig coupling reactions with aryl halides . This interaction is facilitated by enzymes that catalyze the formation of carbon-nitrogen bonds, which are crucial in the synthesis of many biologically active compounds. The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of DNA gyrase inhibitors, which are essential for DNA replication and transcription . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and proliferation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to changes in their activity. These interactions can result in the inhibition of enzyme function or the activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s interactions with enzymes such as DNA gyrase inhibitors highlight its role in modulating key biochemical pathways . These interactions can lead to changes in the levels of specific metabolites, affecting cellular function and health.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

This compound: exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of specific biochemical pathways.

Properties

IUPAC Name

tert-butyl 2-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUSJZOKKMNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619121
Record name tert-Butyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-14-9
Record name tert-Butyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZIN-2-ONE, N1-BOC PROTECTED
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.